molecular formula C12H12O4 B8442283 Methyl 2-(benzyloxycarbonyl)acrylate

Methyl 2-(benzyloxycarbonyl)acrylate

Cat. No. B8442283
M. Wt: 220.22 g/mol
InChI Key: XKFDXWLAMHERNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(benzyloxycarbonyl)acrylate is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(benzyloxycarbonyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(benzyloxycarbonyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3-O-benzyl 1-O-methyl 2-methylidenepropanedioate

InChI

InChI=1S/C12H12O4/c1-9(11(13)15-2)12(14)16-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI Key

XKFDXWLAMHERNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flame dried three neck round bottom flask, was added methyl 2-(benzyloxycarbonyl)-3-hydroxypropanoate (129 g, 509 mmol), anhydrous methylene chloride (2 L), and methanesulfonyl chloride (49.3 mL, 636 mmol). The mixture was cooled to −15° C.→20° C. for 20 min while stirring with a mechanical stirrer. Triethylamine (213 mL, 1527 mmol) was added dropwise ensuring the inner temperature of the reaction mixture did not exceed 0° C. (the addition of the first equivalent of triethylamine was exothermic). After the addition of triethylamine, the mixture was stirred at 0° C. for 30 min, then the cooling bath was removed and the mixture was stirred at room temperature for 1.5 h. Methanol (21 mL) was added to quench excess methanesulfonyl chloride. The mixture was washed portionwise with 0.5% aq. potassium hydrogen sulfate to pH 5, then sat. sodium bicarbonate/brine (1:2 by volume) and brine. The methylene chloride solution was dried over anhydrous sodium sulfate. After filtration, the solvents were removed and the residue was subjected to column chromatography on silica gel using 1:9 ethyl acetate/hexanes as eluent to afford the title compound as a colorless very viscous oil, which recrystalized upon standing at room temperature, 0° C. and −15° C. (111 g, 92% yield). 1H-NMR (DMSO-d6) δ 8.96 (s, 1H), 7.39-7.35 (m, 5H), 5.76 (s, 1H), 5.60 (s, 1H), 5.10 (s, 2H), 3.71 (s, 3H); 13C-NMR (DMSO-d6) δ 163.7, 153.5, 136.3, 133.3, 128.8, 128.3, 128.1, 127.8, 65.9, 52.3.
Name
methyl 2-(benzyloxycarbonyl)-3-hydroxypropanoate
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
49.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
213 mL
Type
solvent
Reaction Step Four
Yield
92%

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